molecular formula C9H9F3N2O B11889391 3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 625099-23-2

3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B11889391
CAS No.: 625099-23-2
M. Wt: 218.18 g/mol
InChI Key: QDAFWNIVIJKEAB-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound that features a trifluoromethoxy group attached to a tetrahydro-1,6-naphthyridine core. The trifluoromethoxy group is known for its unique properties, such as high lipophilicity and metabolic stability, making it a valuable substituent in pharmaceutical and agrochemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor is reacted with a trifluoromethoxylating reagent under controlled conditions . For example, the reaction of a naphthyridine derivative with trifluoromethyl iodide in the presence of a base can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process . Additionally, the development of cost-effective and scalable methods for the synthesis of trifluoromethoxylating reagents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(Trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

Properties

CAS No.

625099-23-2

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)15-7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2

InChI Key

QDAFWNIVIJKEAB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CC(=C2)OC(F)(F)F

Origin of Product

United States

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